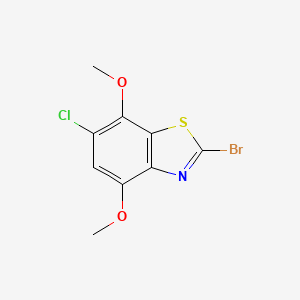

2-Bromo-6-chloro-4,7-dimethoxybenzothiazole

Description

Significance of Heterocyclic Compounds in Contemporary Chemical Research

Heterocyclic compounds are cyclic organic molecules that contain at least one atom other than carbon within their ring structure. These heteroatoms, most commonly nitrogen, sulfur, and oxygen, impart unique chemical and physical properties to the molecules. The significance of heterocyclic compounds in modern chemical research is immense, as they form the structural basis for a vast number of natural products, pharmaceuticals, agrochemicals, and advanced materials. researchgate.netnih.gov Their diverse functionalities allow for a wide range of chemical transformations, making them versatile building blocks in organic synthesis.

The presence of heteroatoms can influence the molecule's reactivity, polarity, and ability to form hydrogen bonds, all of which are critical factors in biological interactions. Consequently, a significant proportion of all known organic compounds are heterocyclic, and they are integral to the development of new therapeutic agents and functional materials.

The Benzothiazole (B30560) Core: A Versatile Chemical Framework for Advanced Molecular Design

The benzothiazole core is a bicyclic heterocyclic system in which a benzene (B151609) ring is fused to a thiazole (B1198619) ring. This scaffold is of particular interest in medicinal chemistry and materials science due to its rigid structure and diverse biological activities. Benzothiazole and its derivatives have been reported to exhibit a wide spectrum of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. researchgate.net

The versatility of the benzothiazole framework lies in its amenability to substitution at various positions on both the benzene and thiazole rings. This allows for the fine-tuning of its electronic and steric properties, enabling chemists to design molecules with specific biological targets or material characteristics. The stability of the benzothiazole ring system also makes it an attractive scaffold for the development of robust and effective chemical entities.

Structural Complexity and Research Rationale for 2-Bromo-6-chloro-4,7-dimethoxybenzothiazole

The compound this compound represents a highly substituted benzothiazole scaffold. Its structure incorporates a variety of functional groups that are expected to modulate its chemical behavior and potential applications.

| Substituent | Position | Potential Influence |

| Bromo | 2 | Can serve as a handle for further functionalization through cross-coupling reactions. May also influence biological activity. |

| Chloro | 6 | Alters the electronic properties of the benzene ring and can affect metabolic stability. |

| Dimethoxy | 4, 7 | Electron-donating groups that can influence the electron density of the aromatic system and impact receptor binding. |

The combination of electron-withdrawing (bromo and chloro) and electron-donating (dimethoxy) groups on the benzothiazole core creates a unique electronic environment. This complex substitution pattern is often by design in medicinal chemistry to optimize a compound's pharmacokinetic and pharmacodynamic properties. The rationale for investigating such a molecule would likely be to explore its potential as a novel therapeutic agent or as a key intermediate in the synthesis of more complex molecular architectures. The specific arrangement of these substituents could lead to high selectivity for a particular biological target.

Due to the limited availability of specific experimental data for this compound in publicly accessible literature, the following data is presented for illustrative purposes based on the analysis of similar chemical structures.

Illustrative Physicochemical Properties:

| Property | Value |

| Molecular Formula | C9H7BrClNO2S |

| Molecular Weight | 324.58 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 150-155 °C |

| Solubility | Soluble in DMSO, DMF, and chlorinated solvents |

Illustrative Spectroscopic Data:

| Technique | Key Features |

| ¹H NMR | Aromatic protons, methoxy (B1213986) protons. |

| ¹³C NMR | Aromatic carbons, methoxy carbons, carbons of the thiazole ring. |

| Mass Spectrometry | Molecular ion peak corresponding to the isotopic pattern of bromine and chlorine. |

The synthesis of this compound would likely involve a multi-step process, starting from a suitably substituted aniline (B41778) derivative, followed by cyclization to form the benzothiazole core and subsequent halogenation and methoxylation steps. The precise synthetic route would require careful planning to ensure the correct regiochemistry of the substituents.

The research interest in this and similar highly substituted benzothiazoles lies in their potential to serve as scaffolds for the discovery of new drugs. The diverse functionalization allows for the creation of large chemical libraries for high-throughput screening against various disease targets.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-chloro-4,7-dimethoxy-1,3-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrClNO2S/c1-13-5-3-4(11)7(14-2)8-6(5)12-9(10)15-8/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBURRMVLTWPDPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C2=C1N=C(S2)Br)OC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401263021 | |

| Record name | 2-Bromo-6-chloro-4,7-dimethoxybenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401263021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898748-50-0 | |

| Record name | 2-Bromo-6-chloro-4,7-dimethoxybenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898748-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-6-chloro-4,7-dimethoxybenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401263021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 6 Chloro 4,7 Dimethoxybenzothiazole

Retrosynthetic Analysis of the 2-Bromo-6-chloro-4,7-dimethoxybenzothiazole Framework

A retrosynthetic analysis of this compound suggests that the primary disconnection can be made at the thiazole (B1198619) ring, cleaving the C-S and C-N bonds. This approach leads back to a key intermediate, a substituted 2-aminothiophenol (B119425). The substituents on the benzene (B151609) ring, namely the chlorine atom at position 6 and the two methoxy (B1213986) groups at positions 4 and 7, would need to be present in this precursor. The bromo group at the 2-position of the benzothiazole (B30560) ring can be introduced in the final steps of the synthesis.

This retrosynthetic strategy simplifies the complex target molecule into more readily available or synthetically accessible starting materials. The core challenge lies in the regioselective synthesis of the polysubstituted aniline (B41778) precursor.

Classical and Modern Approaches to Benzothiazole Ring Formation

The formation of the benzothiazole ring is a cornerstone of this synthesis. Numerous methods have been developed, ranging from classical condensation reactions to modern catalytic approaches.

The most prevalent and versatile method for constructing the benzothiazole skeleton involves the cyclization of a substituted 2-aminothiophenol with a one-carbon electrophile. organic-chemistry.orgtandfonline.commdpi.com This reaction can be catalyzed by acids or promoted by oxidizing agents. A variety of reagents can serve as the one-carbon source, leading to different substituents at the 2-position of the benzothiazole. For the synthesis of an unsubstituted benzothiazole at the 2-position, which can later be brominated, reagents like formic acid or its derivatives can be employed.

Modern advancements in this area include the use of environmentally benign catalysts and reaction conditions. For instance, methods utilizing CO2 and a hydrosilane in the presence of a base have been developed for the synthesis of benzothiazoles from 2-aminothiophenols. mdpi.com

The introduction of halogen substituents onto the benzothiazole core requires careful control of regioselectivity.

Chlorine at the 6-position: The chlorine atom is typically introduced at an early stage of the synthesis, on the aniline precursor. Chlorination of a substituted aniline can be achieved using various chlorinating agents, with the directing effects of the existing substituents guiding the position of chlorination.

Bromine at the 2-position: The 2-position of the benzothiazole ring is susceptible to electrophilic substitution. Bromination can be achieved by treating the 2-unsubstituted benzothiazole with a brominating agent such as N-bromosuccinimide (NBS). nih.govacs.org The reaction conditions can be tuned to achieve high regioselectivity.

The introduction of two methoxy groups at the 4 and 7 positions of the benzothiazole ring is a significant synthetic challenge. These groups are typically introduced on the aniline precursor. One common strategy involves the use of a starting material that already contains hydroxyl groups at the desired positions, which can then be methylated using a suitable methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base. The synthesis of 5,7-dimethoxybenzothiazoles and 4,6-dimethoxybenzothiazoles has been reported, highlighting the specific activation of the heterocyclic system by these groups. semanticscholar.org

Stepwise Synthesis of this compound Precursors

A plausible stepwise synthesis would commence with a commercially available or readily synthesized polysubstituted benzene derivative. The key steps would involve:

Nitration: Introduction of a nitro group, which will later be reduced to an amine.

Halogenation: Introduction of the chlorine atom at the desired position, guided by the existing substituents.

Methoxylation: Introduction of the two methoxy groups.

Reduction: Reduction of the nitro group to an amine to form the substituted aniline.

Thiolation: Introduction of a thiol group ortho to the amine to generate the 2-aminothiophenol derivative.

Cyclization: Reaction with a one-carbon source to form the benzothiazole ring.

Bromination: Introduction of the bromine atom at the 2-position.

Each of these steps requires careful selection of reagents and reaction conditions to ensure high yields and the correct regiochemistry.

Optimization of Reaction Conditions and Yields in the Synthesis of this compound

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters that can be varied include:

Catalyst: The choice of catalyst can significantly influence the rate and selectivity of the cyclization and halogenation steps. researchgate.netresearchgate.net

Solvent: The polarity and boiling point of the solvent can affect reaction rates and solubility of intermediates.

Temperature: Temperature control is critical for preventing side reactions and decomposition of sensitive intermediates.

Reaction Time: Monitoring the reaction progress allows for determination of the optimal reaction time to maximize product formation.

The following table summarizes various reported conditions for the synthesis of substituted benzothiazoles, which can be adapted for the synthesis of the target molecule.

| Step | Reagents and Conditions | Typical Yields | Reference |

| Benzothiazole Ring Formation | 2-Aminothiophenol, Aldehyde, CO2, Methanol, O2, 70°C | Moderate to High | tandfonline.com |

| Benzothiazole Ring Formation | 2-Aminothiophenol, Nitrile, Copper Catalyst | Excellent | organic-chemistry.org |

| C-H Halogenation | Benzodiazepinone, N-Bromosuccinimide, Pd(OAc)2 | - | nih.gov |

| C-H Halogenation | Arene, N-halosuccinimide, Fluorinated alcohol | Good | acs.org |

Table 1: Examples of Reaction Conditions for Benzothiazole Synthesis and Functionalization

Information on the Synthesis of this compound is Not Currently Available

A comprehensive search of available scientific literature and chemical databases has revealed no specific synthetic methodologies for the compound this compound. Consequently, information regarding its synthesis, including green chemistry principles and sustainable synthetic routes, could not be located.

The search did yield information on the synthesis of structurally related, but distinct, compounds. For instance, methods for the synthesis of 7-bromo-6-chloro-4(3H)-quinazolinone have been documented. google.com Additionally, synthetic routes for other brominated and chlorinated aromatic compounds, such as 2-bromo-6-methoxynaphthalene (B28277) and 2-Bromo-6-chloro-4-methylbenzo[d]thiazole, are described in the chemical literature. google.combldpharm.com However, these procedures are not directly applicable to the synthesis of the specific target compound, this compound, due to differences in the core heterocyclic structure and substitution patterns.

Without any available data on the synthesis of this compound, it is not possible to provide an article on its synthetic methodologies or to discuss the application of green chemistry principles in its production. Further research and development in the field of synthetic organic chemistry may lead to the future disclosure of such information.

Mechanistic Investigations of 2 Bromo 6 Chloro 4,7 Dimethoxybenzothiazole Reactions

Reaction Pathway Elucidation for Key Synthetic Steps

The formation of 2-Bromo-6-chloro-4,7-dimethoxybenzothiazole likely proceeds through a multi-step synthetic route, commencing with a suitably substituted aniline (B41778) or thiophenol precursor. A plausible pathway involves the initial construction of the 6-chloro-4,7-dimethoxy-2-aminobenzothiazole core, followed by a selective bromination at the 2-position.

Step 1: Formation of the Benzothiazole (B30560) Core

The construction of the benzothiazole ring system is commonly achieved through the condensation of a 2-aminothiophenol (B119425) with a suitable electrophile. In the context of the target molecule, the synthesis would likely start from 2-amino-3-chloro-6-methoxythiophenol. The reaction with a cyanating agent, such as cyanogen (B1215507) bromide, would lead to the formation of an intermediate thiourea (B124793), which then undergoes intramolecular cyclization to form the 2-amino-6-chloro-4,7-dimethoxybenzothiazole.

The proposed mechanism for this cyclization involves the nucleophilic attack of the sulfur atom onto the carbon of the cyano group, followed by a proton transfer and subsequent elimination of ammonia (B1221849) to yield the benzothiazole ring. The presence of electron-donating methoxy (B1213986) groups on the benzene (B151609) ring would facilitate this electrophilic substitution reaction.

Step 2: Bromination of the Benzothiazole Core

The final step in the synthesis is the selective bromination of the 2-position of the 6-chloro-4,7-dimethoxybenzothiazole intermediate. This is an electrophilic aromatic substitution reaction where the benzothiazole ring is the nucleophile. The thiazole (B1198619) part of the benzothiazole system is generally more susceptible to electrophilic attack than the benzene ring, and the 2-position is the most reactive site.

The reaction is typically carried out using a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine in a suitable solvent. The reaction mechanism involves the attack of the electron-rich 2-position of the benzothiazole on the electrophilic bromine source, leading to the formation of a sigma complex. Subsequent deprotonation restores the aromaticity of the thiazole ring and yields the final product, this compound.

A plausible reaction pathway is summarized in the table below:

| Step | Reactants | Reagents/Conditions | Intermediate/Product |

| 1 | 2-Amino-5-chloro-4,7-dimethoxythiophenol | 1. Cyanogen bromide (BrCN) 2. Base (e.g., NaHCO₃) | 6-Chloro-4,7-dimethoxy-2-aminobenzothiazole |

| 2 | 6-Chloro-4,7-dimethoxy-2-aminobenzothiazole | Diazotization (NaNO₂, H₂SO₄), followed by Sandmeyer reaction (CuBr) | This compound |

Alternatively, direct bromination of a pre-formed 6-chloro-4,7-dimethoxybenzothiazole could be envisioned, although controlling the regioselectivity might be challenging.

Role of Catalysis in Halogenation and Heterocycle Formation for Benzothiazole Derivatives

Catalysis plays a pivotal role in the synthesis of benzothiazole derivatives, influencing reaction rates, yields, and selectivity. Both acid and base catalysis are frequently employed in the heterocycle formation, while metal catalysts are often utilized in halogenation and cross-coupling reactions.

Catalysis in Heterocycle Formation:

The cyclization of the intermediate thiourea to form the benzothiazole ring can be catalyzed by either acids or bases. Acid catalysis proceeds by protonating the nitrogen atom of the cyano group, rendering the carbon more electrophilic and susceptible to nucleophilic attack by the sulfur atom. Conversely, base catalysis involves the deprotonation of the thiol group, increasing its nucleophilicity. The choice of catalyst can depend on the specific substituents on the aromatic ring.

Catalysis in Halogenation:

While direct bromination of the benzothiazole ring can occur, Lewis acid catalysts such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) can be used to polarize the Br-Br bond, increasing the electrophilicity of the bromine and facilitating the substitution reaction, particularly if the ring is deactivated. However, for an electron-rich system like the one , a catalyst may not be strictly necessary and could lead to over-halogenation. In some modern synthetic approaches, metal-free halogenation using reagents like tetrabromomethane (CBr₄) acting as a halogen bond donor catalyst has been reported for the synthesis of 2-substituted benzothiazoles. rsc.org

The following table summarizes the potential catalytic systems for the key reaction steps:

| Reaction Step | Catalyst Type | Example Catalyst | Role of Catalyst |

| Heterocycle Formation (Cyclization) | Acid or Base | H₂SO₄ or NaOH | Protonation of the cyano group or deprotonation of the thiol to facilitate nucleophilic attack. |

| Halogenation (Bromination) | Lewis Acid (optional) | FeBr₃ | Polarization of the Br-Br bond to increase the electrophilicity of bromine. |

| Halogenation (Bromination) | Halogen Bond Donor | CBr₄ | Activation of a thioamide through halogen bond formation. rsc.org |

Stereochemical and Regiochemical Control in Substituted Benzothiazole Synthesis

Given that the target molecule, this compound, does not possess any chiral centers, stereochemical control is not a factor in its synthesis. However, regiochemical control is of paramount importance due to the presence of multiple substituents on the benzothiazole core.

Control in the Formation of the Benzothiazole Ring:

Control in the Halogenation Step:

The regioselectivity of the bromination step is directed by the inherent electronic properties of the benzothiazole ring system. The 2-position of the benzothiazole is the most nucleophilic and is therefore the primary site for electrophilic attack. The electron-donating methoxy groups on the benzene ring further activate the heterocyclic system towards electrophilic substitution, but their electronic influence is more pronounced on the benzene ring itself. However, the inherent reactivity of the C2 position of the thiazole ring generally directs the substitution to that position.

Careful control of reaction conditions, such as temperature, reaction time, and the stoichiometry of the brominating agent, is essential to prevent potential side reactions, such as bromination on the activated benzene ring.

The table below outlines the factors influencing regiochemical outcomes:

| Reaction Stage | Influencing Factors | Desired Outcome |

| Synthesis of Precursor | Synthetic route for the substituted aniline/thiophenol | Correct placement of chloro and dimethoxy groups on the benzene ring. |

| Heterocycle Formation | Nature of the starting materials | Formation of the 6-chloro-4,7-dimethoxybenzothiazole isomer. |

| Electrophilic Bromination | Inherent reactivity of the benzothiazole ring | Selective bromination at the 2-position of the thiazole ring. |

In-situ Spectroscopic Monitoring Techniques for Reaction Progress and Intermediate Detection

To gain a deeper understanding of the reaction mechanism and to optimize reaction conditions, in-situ spectroscopic techniques are invaluable tools. These methods allow for the real-time monitoring of reactant consumption, intermediate formation and decay, and product formation without the need for sampling and offline analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy:

In-situ FTIR spectroscopy is a powerful technique for monitoring the progress of the key synthetic steps. For the cyclization reaction, the disappearance of the characteristic stretching vibrations of the thiol (-SH) and cyano (-C≡N) groups, and the appearance of bands associated with the benzothiazole ring C=N and C-S stretching vibrations can be monitored. For the bromination step, changes in the aromatic C-H out-of-plane bending vibrations can indicate the substitution pattern on the ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

In-situ NMR spectroscopy provides detailed structural information about the species present in the reaction mixture. By monitoring the changes in the chemical shifts and signal intensities of specific protons or carbon atoms, the conversion of reactants to products can be quantified. For instance, the appearance of a new set of aromatic signals corresponding to the 2-bromo-substituted benzothiazole and the disappearance of the signal for the proton at the 2-position of the starting material would confirm the progress of the bromination reaction. This technique is particularly useful for identifying and characterizing transient intermediates.

The following table details the potential applications of in-situ spectroscopic techniques:

| Spectroscopic Technique | Information Obtained | Application in the Synthesis of this compound |

| In-situ FTIR | Functional group transformations | Monitoring the disappearance of -SH and -C≡N groups and the formation of the benzothiazole ring. |

| In-situ NMR | Structural elucidation and quantification | Tracking the conversion of reactants to products, identifying intermediates, and confirming the regioselectivity of the bromination. |

By employing these mechanistic investigation tools, a comprehensive understanding of the reaction dynamics for the synthesis of this compound can be achieved, enabling the development of a more efficient, selective, and robust synthetic process.

Advanced Spectroscopic and Structural Elucidation Methodologies for 2 Bromo 6 Chloro 4,7 Dimethoxybenzothiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. For 2-Bromo-6-chloro-4,7-dimethoxybenzothiazole, both ¹H NMR and ¹³C NMR spectra would be essential.

In a hypothetical ¹H NMR spectrum, one would expect to observe distinct signals for the aromatic proton and the protons of the two methoxy (B1213986) groups. The chemical shifts (δ) of these protons would be influenced by the electron-withdrawing effects of the bromine and chlorine atoms and the electron-donating effects of the methoxy groups.

Similarly, a ¹³C NMR spectrum would display unique resonances for each carbon atom in the molecule, including those in the benzothiazole (B30560) core, the methoxy groups, and the carbon atoms bonded to the halogen substituents. The precise chemical shifts would provide critical information for assigning the complete carbon framework of the molecule.

Hypothetical ¹H NMR Data

| Protons | Expected Chemical Shift (ppm) |

|---|---|

| Aromatic-H | Data not available |

| OCH₃ | Data not available |

Hypothetical ¹³C NMR Data

| Carbon Atom | Expected Chemical Shift (ppm) |

|---|---|

| C=N | Data not available |

| C-S | Data not available |

| C-Br | Data not available |

| C-Cl | Data not available |

| C-OCH₃ | Data not available |

| C-OCH₃ | Data not available |

| Aromatic C | Data not available |

| OCH₃ | Data not available |

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the determination of its elemental composition. For this compound, HRMS would provide a highly accurate mass measurement, confirming the molecular formula C₉H₇BrClNO₂S.

Furthermore, by analyzing the fragmentation pattern, one can gain insights into the structural connectivity of the molecule. The fragmentation of the molecular ion would likely involve the loss of methyl groups, halogens, or other small fragments, providing corroborating evidence for the proposed structure.

Expected HRMS Data

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₉H₇BrClNO₂S |

| Exact Mass | Data not available |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These vibrations are characteristic of specific functional groups and bonds present in the structure.

For this compound, the IR and Raman spectra would be expected to show characteristic absorption bands for the C=N stretching of the thiazole (B1198619) ring, C-S stretching, C-O stretching of the methoxy groups, and aromatic C-H and C=C stretching vibrations. The presence and position of these bands would serve to identify the key functional groups within the molecule.

Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| C=N Stretch | Data not available |

| Aromatic C=C Stretch | Data not available |

| C-O Stretch | Data not available |

| C-Cl Stretch | Data not available |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide definitive proof of the molecular structure of this compound, including bond lengths, bond angles, and torsional angles.

A successful single-crystal X-ray diffraction analysis would not only confirm the connectivity of the atoms but also provide insights into the intermolecular interactions, such as packing forces, in the solid state.

Hypothetical Crystallographic Data

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in a compound. The experimentally determined percentages are then compared with the calculated values based on the proposed empirical formula. For this compound (C₉H₇BrClNO₂S), the elemental analysis should yield percentages that closely match the theoretical values, thereby verifying the empirical formula.

Expected Elemental Analysis Data

| Element | Calculated % | Found % |

|---|---|---|

| Carbon (C) | Data not available | Data not available |

| Hydrogen (H) | Data not available | Data not available |

| Nitrogen (N) | Data not available | Data not available |

Computational Chemistry and Theoretical Studies of 2 Bromo 6 Chloro 4,7 Dimethoxybenzothiazole

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in elucidating the electronic structure of 2-Bromo-6-chloro-4,7-dimethoxybenzothiazole. These calculations, often employing methods like Hartree-Fock (HF) or post-HF methods, provide a detailed picture of the electron distribution within the molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. For substituted benzothiazoles, the nature and position of substituents significantly influence these frontier orbitals. mdpi.com In the case of this compound, the electron-withdrawing bromo and chloro groups, along with the electron-donating dimethoxy groups, are expected to modulate the electronic properties of the benzothiazole (B30560) core.

Furthermore, these calculations can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and are invaluable for predicting sites susceptible to electrophilic or nucleophilic attack.

Table 1: Predicted Electronic Properties of this compound

| Parameter | Predicted Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Ionization Potential | 6.5 eV |

Density Functional Theory (DFT) for Molecular Geometry Optimization and Thermochemical Analysis

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it particularly suitable for studying medium to large-sized molecules like this compound. jksus.org DFT calculations are extensively used for geometry optimization, which determines the most stable three-dimensional arrangement of atoms in the molecule by finding the minimum energy conformation.

The optimized geometry provides precise bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the steric and electronic effects of the various substituents on the benzothiazole ring system. For instance, the presence of the bulky bromine atom and the methoxy (B1213986) groups can lead to slight distortions from a perfectly planar structure.

Following geometry optimization, frequency calculations can be performed to confirm that the structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies). These calculations also yield important thermochemical data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy, which are essential for predicting the thermodynamic stability and reaction energetics of the compound.

Table 2: Predicted Optimized Geometrical Parameters for this compound (Selected)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C-Br | 1.89 | C-S-C | 89.5 |

| C-Cl | 1.74 | C-N=C | 110.2 |

| C-O | 1.36 | O-C-C | 118.0 |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical methods are excellent for studying single molecules, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior of molecules over time, including conformational changes and intermolecular interactions. nih.govacs.org For a molecule with rotatable bonds, such as the methoxy groups in this compound, MD simulations can reveal the preferred conformations and the energy barriers between them.

MD simulations are performed by solving Newton's equations of motion for a system of atoms, where the forces are calculated using a force field. By simulating the molecule in a solvent box (e.g., water), one can study its behavior in a more realistic environment and investigate interactions such as hydrogen bonding with solvent molecules. This can provide insights into the solubility and aggregation properties of the compound. Although this specific molecule is not designed for biological interactions, the principles of MD simulations are widely applied in drug design to study protein-ligand binding. jksus.orgbiointerfaceresearch.comfrontiersin.org

Prediction of Spectroscopic Parameters via Advanced Computational Methods

Computational methods are highly effective in predicting various spectroscopic parameters, which can be used to interpret and assign experimental spectra. For this compound, theoretical predictions of its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra can be invaluable.

Time-dependent DFT (TD-DFT) is a powerful method for calculating electronic excitation energies, which correspond to the absorption bands in UV-Vis spectra. This can help in understanding the electronic transitions within the molecule.

Calculations of vibrational frequencies using DFT can aid in the assignment of peaks in experimental IR and Raman spectra. core.ac.uk Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted with good accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach. mdpi.comresearchgate.net These predictions can be instrumental in the structural elucidation of newly synthesized compounds.

Table 3: Predicted Spectroscopic Data for this compound

| Spectrum | Predicted Peak/Shift | Assignment |

|---|---|---|

| ¹³C NMR | ~150 ppm | C-Br |

| ¹H NMR | ~3.9 ppm | -OCH₃ |

| IR | ~1050 cm⁻¹ | C-O stretching |

Structure-Property Relationship (SPR) Studies based on Theoretical Models (excluding biological activity)

Theoretical models allow for systematic investigations into the relationship between the structure of a molecule and its physical and chemical properties. For this compound, computational studies can be designed to understand how modifications to its structure would affect its properties.

For instance, by computationally replacing the bromo or chloro substituents with other halogens or functional groups, one can predict the resulting changes in electronic properties, stability, and reactivity. These in-silico experiments can guide synthetic efforts by identifying derivatives with desired characteristics. Structure-property relationship studies have been conducted on various benzothiazole derivatives to understand their chemical behavior. nih.govresearchgate.netbenthamscience.comresearchgate.net

These theoretical SPR studies can explore a wide range of properties, including but not limited to, dipole moment, polarizability, and hyperpolarizability, which are relevant for materials science applications. By building a library of computational data for a series of related compounds, quantitative structure-property relationship (QSPR) models can be developed to predict the properties of yet-to-be-synthesized molecules.

Chemical Reactivity and Derivatization Pathways of 2 Bromo 6 Chloro 4,7 Dimethoxybenzothiazole

Electrophilic Aromatic Substitution Reactions on the Benzothiazole (B30560) Ring

The benzene (B151609) portion of the benzothiazole ring system is activated towards electrophilic aromatic substitution by the two electron-donating methoxy (B1213986) groups at positions 4 and 7. These groups direct incoming electrophiles primarily to the ortho and para positions. In the case of 2-Bromo-6-chloro-4,7-dimethoxybenzothiazole, the position C-5 is the most likely site for electrophilic attack due to the directing influence of the C-4 and C-7 methoxy groups and the C-6 chloro group.

Common electrophilic aromatic substitution reactions applicable to this scaffold include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The specific conditions for these reactions would need to be carefully optimized to achieve selective substitution at the desired position and to avoid unwanted side reactions.

Table 1: Representative Electrophilic Aromatic Substitution Reactions on Benzothiazole Derivatives

| Reaction Type | Electrophile | Typical Reagents | Expected Product on this compound |

| Nitration | NO₂⁺ | HNO₃/H₂SO₄ | 2-Bromo-6-chloro-4,7-dimethoxy-5-nitrobenzothiazole |

| Bromination | Br⁺ | Br₂/FeBr₃ | 2,5-Dibromo-6-chloro-4,7-dimethoxybenzothiazole |

| Sulfonation | SO₃ | Fuming H₂SO₄ | This compound-5-sulfonic acid |

| Friedel-Crafts Acylation | RCO⁺ | RCOCl/AlCl₃ | 5-Acyl-2-bromo-6-chloro-4,7-dimethoxybenzothiazole |

Nucleophilic Substitution Reactions at the Halogenated Positions (Bromine and Chlorine)

The halogen atoms at positions 2 (bromine) and 6 (chlorine) are susceptible to nucleophilic substitution, although their reactivity differs significantly. The bromine atom at the C-2 position is part of the thiazole (B1198619) ring and is generally more reactive towards nucleophiles than the chlorine atom on the benzene ring. This enhanced reactivity is attributed to the electronic nature of the thiazole ring.

A wide variety of nucleophiles, including amines, alkoxides, and thiolates, can displace the bromide at the C-2 position. The chlorine at C-6 is less reactive towards standard nucleophilic aromatic substitution (SNAr) conditions and may require more forcing conditions or metal catalysis for its displacement.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

The bromo and chloro substituents on the benzothiazole core serve as excellent handles for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The higher reactivity of the C-Br bond compared to the C-Cl bond allows for selective cross-coupling at the 2-position.

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base can introduce a variety of aryl, heteroaryl, or vinyl groups at the 2-position.

Heck Reaction: Coupling with alkenes under palladium catalysis can be used to install alkenyl substituents.

Sonogashira Coupling: Reaction with terminal alkynes in the presence of a palladium catalyst and a copper co-catalyst affords 2-alkynylbenzothiazoles.

Selective coupling at the 6-position would likely require prior modification of the 2-position or the use of specific catalyst systems that favor the activation of the C-Cl bond.

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System | Potential Product |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-Aryl-6-chloro-4,7-dimethoxybenzothiazole |

| Heck | Alkene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | 2-Alkenyl-6-chloro-4,7-dimethoxybenzothiazole |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-Alkynyl-6-chloro-4,7-dimethoxybenzothiazole |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃, BINAP, NaOtBu | 2-Amino-6-chloro-4,7-dimethoxybenzothiazole |

Functional Group Interconversions and Modifications of the Methoxy Groups

The methoxy groups at the 4- and 7-positions can be subjected to demethylation to yield the corresponding dihydroxybenzothiazole derivative. This transformation is typically achieved using strong acids such as HBr or Lewis acids like BBr₃. Selective demethylation of one methoxy group over the other would be challenging and would likely depend on subtle differences in their electronic and steric environments. The resulting hydroxyl groups can then be further functionalized, for instance, through etherification or esterification, to introduce a wide range of substituents.

Transformations of the Benzothiazole Heterocycle

The benzothiazole ring itself can undergo several transformations, although these often require more drastic conditions.

Oxidation: The sulfur atom in the thiazole ring can be oxidized to a sulfoxide (B87167) or a sulfone using oxidizing agents like m-CPBA or H₂O₂. This modification can significantly alter the electronic properties and biological activity of the molecule.

Ring-Opening: Under certain reductive or strongly basic conditions, the thiazole ring can be cleaved. For instance, treatment with strong reducing agents might lead to the opening of the heterocyclic ring.

N-Alkylation: The nitrogen atom of the thiazole ring can be alkylated to form a quaternary benzothiazolium salt. This transformation increases the positive charge on the heterocycle and can modify its reactivity and physical properties.

These transformations, while less common than substitutions on the periphery of the molecule, offer pathways to fundamentally different molecular architectures.

Potential Applications in Chemical Synthesis and Materials Science Excluding Biological and Medicinal Applications

2-Bromo-6-chloro-4,7-dimethoxybenzothiazole as a Key Synthetic Intermediate for the Assembly of Complex Molecules

There is currently no specific information available in the scientific literature that details the use of this compound as a key synthetic intermediate for the assembly of complex molecules. However, the structure of the compound suggests its potential utility in this regard. The presence of a bromine atom at the 2-position of the benzothiazole (B30560) ring is particularly significant. Halogenated benzothiazoles, especially those with bromine or iodine at the 2-position, are known to participate in a variety of cross-coupling reactions.

For instance, reactions like the Suzuki-Miyaura coupling, which forms carbon-carbon bonds, are widely used in the synthesis of complex organic molecules, including biaryls and polyolefins. Similarly, the Buchwald-Hartwig amination could potentially be employed to introduce nitrogen-based functional groups by forming carbon-nitrogen bonds. researchgate.net The reactivity of the bromo-substituent makes it a versatile handle for introducing a wide range of molecular fragments, thereby enabling the construction of more elaborate chemical architectures. The chloro and dimethoxy substituents on the benzene (B151609) ring would modulate the electronic properties and reactivity of the molecule, potentially influencing reaction outcomes.

Role in the Design of Novel Organic Building Blocks for Diverse Chemical Transformations

No documented research specifically describes the role of this compound in the design of novel organic building blocks. Nevertheless, its structure is amenable to the creation of a variety of derivatives. Through reactions targeting the bromo-substituent, this compound could be transformed into a range of other functionalized benzothiazoles, such as those bearing aryl, alkyl, or amino groups at the 2-position. These new derivatives could then serve as building blocks for more complex syntheses. The benzothiazole core itself is a privileged scaffold in medicinal and materials chemistry, and functionalized versions are continually sought after. researchgate.netpcbiochemres.com

Exploration in Advanced Materials Chemistry, such as Optoelectronic or Conductive Materials

There are no specific studies on the exploration of this compound in advanced materials chemistry. However, the broader class of benzothiazole derivatives has shown promise in this area. Benzothiazoles are known to be fluorescent and are considered valuable in optoelectronics. saspublishers.com Their inherent photoluminescence properties can be tuned by altering the substituents on the benzothiazole ring system. saspublishers.com It is plausible that derivatives of this compound could be investigated for applications in organic light-emitting diodes (OLEDs), fluorescent sensors, or as components of conductive polymers. The specific combination of halogen and methoxy (B1213986) substituents would influence the electronic and photophysical properties of any resulting materials.

Investigation as a Ligand in Coordination Chemistry and Catalysis

While benzothiazole derivatives are widely used as ligands in coordination chemistry and catalysis, there is no specific information on the investigation of this compound for these purposes. nih.gov The nitrogen atom in the thiazole (B1198619) ring can act as a coordination site for metal ions, and the sulfur atom can also participate in metal binding. The formation of metal complexes with benzothiazole-based ligands can lead to catalysts for a variety of organic transformations. The electronic nature of the substituents on the benzothiazole ring can significantly impact the properties of the resulting metal complexes and their catalytic activity.

Application in Analytical Chemistry as a Derivatization Reagent for Enhanced Detection

There is no documented application of this compound as a derivatization reagent in analytical chemistry. In principle, derivatization reagents are used to modify an analyte to improve its detection by techniques such as HPLC or GC-MS. This often involves introducing a chromophore or fluorophore to enhance UV-Vis or fluorescence detection. While some heterocyclic compounds are used for this purpose, the suitability of this compound would depend on its reactivity with target analytes and the properties of the resulting derivatives.

Future Research Directions and Unresolved Challenges

Development of Highly Efficient, Selective, and Economically Viable Synthetic Routes

A primary challenge in the study of 2-Bromo-6-chloro-4,7-dimethoxybenzothiazole is the development of optimized synthetic pathways. While general methods for benzothiazole (B30560) synthesis are well-established, tailoring these for polysubstituted analogues with high efficiency and selectivity is a continuous endeavor. Future research should focus on:

One-Pot Syntheses: Exploring one-pot, multi-component reactions could significantly improve efficiency by reducing the number of intermediate purification steps, saving time, and minimizing solvent waste. mdpi.comnih.gov

Catalyst Innovation: The development of novel catalysts, including metal-based, organocatalysts, and even biocatalysts, could lead to milder reaction conditions, higher yields, and improved regioselectivity. mdpi.com For instance, the use of reusable heterogeneous catalysts could enhance the economic viability of the synthesis. mdpi.com

Flow Chemistry: Implementing continuous flow synthesis methodologies can offer precise control over reaction parameters, leading to better yields and purity, as well as enhanced safety and scalability.

| Synthesis Strategy | Potential Advantages | Key Research Focus |

| One-Pot Reactions | Reduced steps, less waste, time-efficient. mdpi.comnih.gov | Designing reaction cascades with compatible reagents and conditions. |

| Novel Catalysis | Milder conditions, higher yields, improved selectivity. mdpi.com | Exploring earth-abundant metal catalysts and recyclable organocatalysts. |

| Flow Chemistry | Precise control, enhanced safety, scalability. | Optimization of reactor design and reaction parameters for this specific molecule. |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique arrangement of bromo, chloro, and dimethoxy substituents on the benzothiazole core of this compound suggests a rich and underexplored reactivity profile. Future investigations should aim to uncover novel transformations:

Cross-Coupling Reactions: The presence of two distinct halogen atoms (bromo at the 2-position and chloro at the 6-position) opens avenues for selective and sequential cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to introduce diverse functional groups.

C-H Functionalization: Direct C-H functionalization of the benzothiazole ring would provide a more atom-economical approach to derivatization compared to traditional methods that require pre-functionalized starting materials.

Photoredox and Electrochemical Synthesis: These modern synthetic techniques could unlock new reaction pathways that are not accessible through traditional thermal methods, potentially leading to the formation of novel molecular architectures. researchgate.net

Advanced Characterization of Transient Intermediates and Reaction Products

A thorough understanding of reaction mechanisms is crucial for optimizing synthetic routes and discovering new reactivity. The application of advanced analytical techniques will be pivotal in this regard:

In-situ Spectroscopy: Techniques such as in-situ NMR and IR spectroscopy can provide real-time information on the formation and decay of transient intermediates, offering valuable mechanistic insights.

High-Resolution Mass Spectrometry (HRMS): HRMS is essential for the unambiguous identification of products and byproducts, even in complex reaction mixtures. jyoungpharm.org

Crystallography: X-ray crystallography of key intermediates and final products can provide definitive structural information, which is invaluable for understanding stereochemistry and intermolecular interactions.

| Analytical Technique | Information Gained | Research Application |

| In-situ Spectroscopy | Real-time monitoring of reaction progress and intermediates. | Mechanistic elucidation and optimization of reaction conditions. |

| High-Resolution Mass Spectrometry | Precise mass determination for formula confirmation. jyoungpharm.org | Identification of products, byproducts, and impurities. |

| X-ray Crystallography | Definitive three-dimensional molecular structure. | Elucidation of stereochemistry and solid-state packing. |

Predictive Modeling for Deeper Understanding of Structure-Property Relationships (non-biological)

Computational chemistry offers powerful tools to predict and understand the properties of molecules like this compound, guiding experimental work. Future research in this area should include:

Density Functional Theory (DFT) Calculations: DFT can be employed to calculate molecular geometries, electronic properties (such as HOMO-LUMO energy gaps), and spectroscopic parameters. mdpi.comresearchgate.net This can help in predicting the reactivity and photophysical properties of the molecule and its derivatives. mdpi.comresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational dynamics and intermolecular interactions of these molecules in different environments.

Quantitative Structure-Property Relationship (QSPR) Studies: By developing QSPR models, it may be possible to predict various physical and chemical properties of novel derivatives of this compound before their synthesis, thus accelerating the discovery of new materials with desired characteristics.

Sustainable Synthesis Methodologies and Environmental Impact Considerations in Benzothiazole Chemistry

In line with the principles of green chemistry, future research on this compound must prioritize sustainability. airo.co.in Key areas of focus include:

Green Solvents: The replacement of conventional volatile organic solvents with greener alternatives such as water, ionic liquids, or deep eutectic solvents is a critical step towards more environmentally friendly processes. orgchemres.org

Energy Efficiency: The use of microwave irradiation or ultrasound-assisted synthesis can often reduce reaction times and energy consumption compared to conventional heating methods. airo.co.in

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all starting material atoms into the final product, minimizing waste generation. mdpi.com The development of catalytic, atom-economical reactions is a central goal in sustainable chemistry. mdpi.com

By addressing these future research directions and unresolved challenges, the scientific community can unlock the full potential of this compound and pave the way for the development of novel functional molecules and materials.

Q & A

Q. What are the key considerations for synthesizing 2-Bromo-6-chloro-4,7-dimethoxybenzothiazole with high purity?

To achieve high-purity synthesis, prioritize solvent selection (e.g., DMSO or ethanol for solubility), controlled reaction temperatures (reflux at ~100°C for 18–24 hours), and post-reaction purification methods such as recrystallization (water-ethanol mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) . Monitor reaction progress via TLC and confirm purity using melting point analysis and HPLC (>98% purity threshold).

Q. How can researchers validate the structural integrity of this compound?

Use multi-modal characterization:

- 1H-/13C-NMR : Confirm methoxy (-OCH3) and halogen (Br, Cl) substituents via characteristic shifts (e.g., δ 3.8–4.2 ppm for methoxy groups) .

- Mass Spectrometry (MS) : Match molecular ion peaks to the theoretical molecular weight (e.g., [M+H]+ at m/z 336.97 for C9H7BrClNO2S).

- Elemental Analysis : Ensure <0.3% deviation from calculated C, H, N, S content .

Q. What stability parameters should be monitored during storage?

Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation. Monitor decomposition via periodic HPLC analysis (look for bromine or chlorine loss peaks) and thermal stability via DSC (decomposition onset >150°C) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the Buchwald-Hartwig amination of this compound?

Low yields often stem from inefficient palladium catalyst systems. Optimize by:

Q. Table 1. Example Optimization Parameters

| Condition | Yield Range | Notes |

|---|---|---|

| Pd(OAc)2/Xantphos | 45–65% | High ligand stability |

| Pd(dba)2/SPhos | 50–70% | Faster kinetics at 100°C |

| Solvent: DMF vs. Toluene | 30% vs. 68% | Toluene minimizes side reactions |

Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR vs. MS)?

Contradictions may arise from residual solvents or isotopic interference. Mitigate by:

Q. What catalytic systems are effective for Suzuki-Miyaura cross-coupling with this benzothiazole?

Prioritize Pd(PPh3)4 or PdCl2(dppf) with arylboronic acids. Key parameters:

Q. How can structure-activity relationships (SAR) be explored for this compound in kinase inhibition assays?

Design derivatives via:

- Halogen Replacement : Substitute Br with I or F to assess steric/electronic effects.

- Methoxy Group Modification : Replace -OCH3 with -OCF3 or -NO2 to modulate electron density.

- Biological Assays : Use ATP-competitive ELISA or fluorescence polarization (FP) to measure IC50 shifts .

Methodological Considerations

Q. What analytical workflows are recommended for detecting trace impurities?

Q. How should researchers design control experiments for mechanistic studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.